Tectoridin
Overview
Description
Tectoridin is an isoflavone, a type of flavonoid. It is the 7-glucoside of tectorigenin and can be isolated from flowers of Pueraria thunbergiana (Leguminosae) . It is known as a phytoestrogen .
Synthesis Analysis
Tectoridin can be produced by hydrolyzing tectoridin with 3% HCl in MeOH/H2O (1:1, v/v) at 85 ℃ under reflux for 4 h in MeOH/H2O with a yield of around 37.5% . A novel 7-O-uridine diphosphate glycosyltransferase Bc7OUGT, which catalyses a novel reversible glycosylation of tectorigenin and tectoridin, has been identified .Molecular Structure Analysis
Tectoridin has a molecular formula of C22H22O11 . The structure of the metabolites was elucidated by comparing their molecular weights, retention times and full-scan MS (n) spectra with those of the parent drug .Chemical Reactions Analysis
A sensitive electrochemical sensor was constructed based on rGO/PEI hybrid modified glassy carbon electrode (rGO/PEI/GCE) for the determination of tectoridin (TEC). The redox character of TEC at the proposed sensor was studied, and some electrochemical parameters were discussed .Physical And Chemical Properties Analysis
Tectoridin has a molecular weight of 462.4 g/mol . It is a hydroxyisoflavone, a methoxyisoflavone, a monosaccharide derivative and a 7-hydroxyisoflavones 7-O-beta-D-glucoside .Scientific Research Applications
Inflammatory Responses Suppression :
- Tectoridin, along with tectorigenin, has been studied for its potential in suppressing inflammatory responses, particularly in macrophages. These compounds exhibit anti-inflammatory activities by inhibiting the expression of inducible nitric oxide synthase, production of nitric oxide, and secretion of interleukin-1β. They also decrease cyclooxygenase-2 expression and prostaglandin E2 production, suggesting potential applications in preventing inflammation (Pan et al., 2008).
Anti-Angiogenic and Anti-Tumor Activities :
- Tectoridin has been found to reduce angiogenesis in vitro and in vivo, showing potential as an anti-angiogenic agent. It also demonstrated significant anti-tumor effects in mouse models of cancer, hinting at its potential use in cancer treatment (Jung et al., 2003).
Role in Colon Cancer Progression :
- Research suggests that tectoridin can inhibit the progression of colon cancer by affecting the PKC/p38 MAPK pathway. This indicates its potential role in developing treatments for colon cancer (Xiong et al., 2021).
Hepatoprotective Effects :
- Studies have shown that tectoridin can protect against ethanol-induced liver steatosis by modulating the disturbance of the PPARalpha pathway and improving mitochondrial function. This highlights its potential in treating liver diseases (Xiong et al., 2010).
Pharmacokinetic Profiles :
- Investigations into the pharmacokinetics of tectoridin in rats have provided insights into its metabolic fate and disposition, crucial for understanding its therapeutic applications (Bai et al., 2011).
Estrogenic Effects via ERK-Dependent Pathway :
- Tectoridin has been studied for its estrogenic effects, which it exerts via an ERK-dependent pathway. This suggests its potential use in conditions related to estrogen activity (Kang et al., 2009).
Antioxidant Activities :
- Research has demonstrated the antioxidant properties of tectoridin, particularly in protecting against carbon tetrachloride-induced hepatic injury in rats. This suggests its use as an antioxidant agent (Jung et al., 2004).
Anti-Atherosclerosis Mechanism :
- Tectoridin has been studied for its potential in preventing atherosclerosis, showing effects on reducing the expression of various atherosclerosis-associated factors in vascular tissue (Wang Shuhong, 2010).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3/t14-,17-,19+,20-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOURESJATUGPN-UDEBZQQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209982 | |
Record name | Shekanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tectoridin | |
CAS RN |
611-40-5 | |
Record name | Tectoridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Shekanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Shekanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 611-40-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TECTORIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968X515NZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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